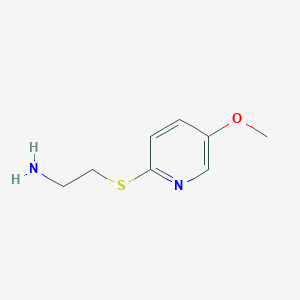

2-(2-Aminoethylthio)-5-methoxypyridine

Description

Properties

Molecular Formula |

C8H12N2OS |

|---|---|

Molecular Weight |

184.26 g/mol |

IUPAC Name |

2-(5-methoxypyridin-2-yl)sulfanylethanamine |

InChI |

InChI=1S/C8H12N2OS/c1-11-7-2-3-8(10-6-7)12-5-4-9/h2-3,6H,4-5,9H2,1H3 |

InChI Key |

OZZOCAAPWNMYCJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CN=C(C=C1)SCCN |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 2-(2-Aminoethylthio)-5-methoxypyridine exhibit significant antimicrobial properties. Studies have shown effectiveness against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL, suggesting potential for development into antimicrobial agents.

Cytotoxic Properties

In vitro studies on cancer cell lines have demonstrated that compounds with similar structural motifs exhibit selective cytotoxicity. For instance, specific derivatives have shown IC50 values in the low micromolar range against human cancer cells, indicating their potential as anticancer agents. Mechanisms of action may involve apoptosis induction through mitochondrial pathways and interference with cellular processes.

Enzyme Inhibition

The compound may also act as an inhibitor of enzymes involved in critical metabolic pathways. For example, it has been suggested that it could inhibit acetylcholinesterase, an enzyme relevant in neurodegenerative diseases, thereby opening avenues for therapeutic applications in treating conditions like Alzheimer's disease.

Agricultural Science

Pesticidal Activity

Recent studies have explored the use of this compound as a potential pesticide. Its structural attributes could confer resistance against certain pests while minimizing toxicity to non-target organisms. Preliminary tests have indicated effectiveness in controlling pest populations without significant adverse environmental impacts.

Materials Science

Polymer Chemistry

The compound's unique thioether linkage allows for its incorporation into polymer matrices, potentially enhancing the mechanical and thermal properties of the resulting materials. Research is ongoing to evaluate its effectiveness as a plasticizer or stabilizer in various polymer formulations.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Cytotoxicity | Selective toxicity towards cancer cell lines | |

| Enzyme Inhibition | Potential inhibitor of acetylcholinesterase | |

| Pesticidal Activity | Efficacy in controlling pest populations | Ongoing studies |

Case Study: Antimicrobial Efficacy

A study published in MDPI examined the antimicrobial efficacy of related compounds, establishing a correlation between structural features and biological activity. Modifications to the thioether group significantly enhanced antimicrobial potency against gram-positive bacteria.

Case Study: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range. This suggests a potential for development into anticancer agents.

Comparison with Similar Compounds

Key Data Table: Structural and Functional Comparison

Research Findings and Implications

- Metal Binding Efficiency: Compounds with thioether and amine groups (e.g., A, B, target) outperform halogenated or purely aromatic analogues (C, E, F) in metal coordination due to soft S/N donor atoms .

- Synthetic Versatility: Halogenated pyridines (C, F) are more reactive in cross-coupling, while aminoethylthio derivatives require tailored synthesis for stability against oxidation .

- Application-Specific Design : The target compound’s structure is optimal for aqueous-phase sensing, whereas immobilized analogues (B) suit industrial-scale metal recovery .

Preparation Methods

Methoxylation of Pyridine Derivatives

Methoxylation is a critical step for introducing the 5-methoxy group. Patent EP0103553A1 demonstrates the conversion of 3,5-dimethylpyridine-N-oxide to 3,5-dimethyl-4-methoxy-2-hydroxymethylpyridine using acetic acid and hydrogen peroxide under reflux. For 2-(2-Aminoethylthio)-5-methoxypyridine, a similar approach could involve:

-

Nitration of 2-chloropyridine to form 2-chloro-5-nitropyridine.

-

Methoxylation using sodium methoxide in methanol at 60–90°C to yield 5-methoxy-2-chloropyridine.

This intermediate serves as a substrate for subsequent thiol-ether formation.

Thiol-Ether Formation via Nucleophilic Displacement

The 2-chloro group in 5-methoxy-2-chloropyridine is susceptible to nucleophilic attack by thiols. Reacting this intermediate with 2-aminoethanethiol in the presence of a base (e.g., KOH or NaH) facilitates the substitution:

The NaH-iodide composite, as reported by Nanyang Technological University, enhances reactivity by generating a thiolate ion, improving yields up to 61%.

Condensation and Cyclization Strategies

Chalcone-Based Synthesis

The MDPI study synthesizes 2-methoxypyridine-3-carbonitrile derivatives via chalcone condensation with malononitrile. Adapting this method:

-

Condense 5-methoxy-2-acetylpyridine with malononitrile in methanol under reflux.

-

Cyclize the intermediate using KOH to form the pyridine core.

-

Introduce the aminoethylthio group via post-functionalization.

This route achieves moderate yields (45–65%) but requires multi-step purification.

Reductive Amination Pathways

Nitro Group Reduction

Patent US7256295B2 outlines the reduction of nitro intermediates to amines. For this compound:

-

Synthesize 2-nitro-5-methoxypyridine.

-

Reduce the nitro group using H₂/Pd-C or Fe/HCl to yield 2-amino-5-methoxypyridine.

-

React with 2-mercaptoethylamine under basic conditions to form the thioether.

Yields depend on the reducing agent, with Fe/HCl in aqueous HCl providing 70–85% efficiency.

Comparative Analysis of Methods

Optimization Challenges and Solutions

Solvent and Temperature Effects

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(2-Aminoethylthio)-5-methoxypyridine?

- Methodological Answer : A common approach involves functionalizing pyridine derivatives via nucleophilic substitution or reduction. For example, 5-amino-2-methoxypyridine is synthesized by reducing 2-methoxy-5-nitropyridine using iron powder in methanol/acetic acid under reflux (70% yield) . Adapting this, 2-(2-aminoethylthio) groups can be introduced via thiol-amine coupling reactions. Key steps include:

- Reagent selection : Use protected thiol intermediates to avoid oxidation.

- Reaction monitoring : Track progress via TLC or HPLC to ensure complete substitution.

- Purification : Employ column chromatography or recrystallization to isolate the product.

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR spectroscopy : Analyze , , and 2D NMR (e.g., HSQC, COSY) to confirm substituent positions and stereochemistry .

- Mass spectrometry : Use high-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- HPLC : Assess purity (>95%) with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer : Systematic optimization is critical:

- Catalyst screening : Test palladium or copper catalysts for coupling reactions.

- Solvent effects : Compare polar aprotic solvents (e.g., DMF, DMSO) versus ethers for solubility and reactivity.

- Temperature control : Use microwave-assisted synthesis to reduce reaction time and byproducts .

- Example : In analogous syntheses, refluxing in methanol/acetic acid increased yields from 50% to 70% by enhancing nitro-group reduction .

Q. What strategies resolve contradictions in reported solubility data for this compound derivatives?

- Methodological Answer : Address discrepancies via:

- Solvent profiling : Test solubility in DMSO, ethanol, and aqueous buffers (pH 2–12) under controlled temperatures.

- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .

- Crystallography : Compare X-ray structures to identify polymorphic forms affecting solubility .

Q. How can NMR-based methods guide structure-activity relationship (SAR) studies for this compound?

- Methodological Answer : Leverage advanced NMR techniques:

- Saturation-transfer difference (STD) NMR : Identify binding epitopes in enzyme-inhibitor complexes .

- Transferred-NOE : Study conformational changes upon ligand binding.

- Example : A 5-methoxypyridine fragment showed IC = 1.8 mM against M. tuberculosis DXS using STD NMR, guiding fragment-based drug design .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Follow hazard mitigation practices:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Waste disposal : Neutralize acidic byproducts before disposal and segregate hazardous waste .

Data Contradiction and Analytical Challenges

Q. How should researchers address conflicting toxicity data for pyridine derivatives?

- Methodological Answer : Conduct in vitro and in silico assessments:

- In vitro assays : Test cytotoxicity in HEK-293 or HepG2 cell lines (IC values).

- QSAR modeling : Predict toxicity using software like ADMET Predictor™.

- Ecotoxicity gaps : Note that pyridine derivatives often lack comprehensive ecotoxicological data; prioritize testing for bioaccumulation (log P) and aquatic toxicity .

Q. Why do different studies report varying yields for analogous pyridine syntheses?

- Methodological Answer : Variables include:

- Reagent purity : Impurities in starting materials (e.g., 2-methoxy-5-nitropyridine) reduce yields.

- Workup methods : Incomplete neutralization (e.g., using NaOH) can lead to product loss during filtration .

- Scale effects : Pilot-scale reactions may underperform due to heat/mass transfer inefficiencies.

Applications in Drug Discovery

Q. How is this compound utilized in fragment-based drug design?

- Methodological Answer : Key steps include:

- Fragment screening : Use SPR or MST to measure binding affinity.

- Structural elaboration : Add substituents (e.g., fluorophenyl groups) to enhance potency, as seen in kinase inhibitor development .

- Case study : A nitropyridazine analog (JWS-USC-75-IX) was synthesized via cyclization with glyoxal, demonstrating cognitive-enhancing effects in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.